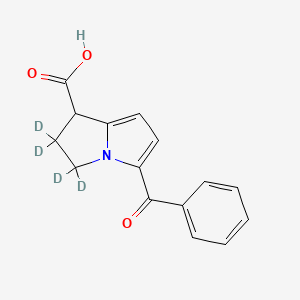
2-氟-5-甲氧基-O-甲基酪氨酸
描述
2-Fluoro-5-methoxy-O-methyltyrosine is a synthetic amino acid that has garnered attention due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a fluorine atom at the second position, a methoxy group at the fifth position, and an O-methyl group attached to the tyrosine backbone. Its unique structure makes it a valuable subject of study in various scientific fields.
科学研究应用
2-Fluoro-5-methoxy-O-methyltyrosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
Target of Action
The primary target of 2-Fluoro-5-methoxy-O-methyltyrosine is the L-type amino acid transporter 1 (LAT1) . LAT1 is over-expressed on various malignant tumor cells , making it a promising target for therapeutic interventions.
Mode of Action
2-Fluoro-5-methoxy-O-methyltyrosine interacts with LAT1, reducing its interaction with the organic anion transporter 1 (OAT1) . This interaction is crucial as OAT1 is responsible for the high accumulation of the compound in the kidney . By reducing this interaction, the compound can improve its retention in the tumor .
Biochemical Pathways
The compound’s interaction with lat1 suggests it may influence amino acid transport and metabolism, which are critical for tumor growth and survival .
Pharmacokinetics
The pharmacokinetics of 2-Fluoro-5-methoxy-O-methyltyrosine are characterized by rapid uptake in tumor and kidneys after injection . The compound peaks at 9-11 min in the tumor and 5-7 min in the kidneys, and then gradually decreases . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the action of 2-Fluoro-5-methoxy-O-methyltyrosine is an increased uptake in tumor cells . This increased uptake is significantly higher in C6 glioma-bearing mice compared to those treated with a similar compound . This suggests that the compound may have a potent anti-tumor effect.
Action Environment
The action of 2-Fluoro-5-methoxy-O-methyltyrosine can be influenced by various environmental factors. For instance, the compound’s uptake and biodistribution can be affected by the specific type of tumor cells present
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-O-methyltyrosine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom at the second position of the tyrosine backbone. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: Introduction of the methoxy group at the fifth position. This step often involves the use of methanol and a strong base like sodium hydride.
O-Methylation: The final step involves the methylation of the hydroxyl group on the tyrosine backbone using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 2-Fluoro-5-methoxy-O-methyltyrosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions are carefully controlled to ensure consistency and scalability.
化学反应分析
Types of Reactions
2-Fluoro-5-methoxy-O-methyltyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
相似化合物的比较
2-Fluoro-5-methoxy-O-methyltyrosine can be compared with other similar compounds, such as:
2-Fluoro-5-methoxytyrosine: Lacks the O-methyl group, resulting in different biological activity and stability.
5-Methoxy-O-methyltyrosine: Lacks the fluorine atom, leading to reduced binding affinity and specificity.
2-Fluoro-O-methyltyrosine: Lacks the methoxy group, affecting its overall chemical properties and reactivity.
The unique combination of the fluorine, methoxy, and O-methyl groups in 2-Fluoro-5-methoxy-O-methyltyrosine makes it distinct from these similar compounds, offering a unique profile of biological activity and chemical reactivity.
属性
IUPAC Name |
2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5,8H,3,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOGJHFCUVXMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698500 | |
| Record name | 2-Fluoro-5-methoxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102034-49-1 | |
| Record name | 2-Fluoro-5-methoxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)
![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)
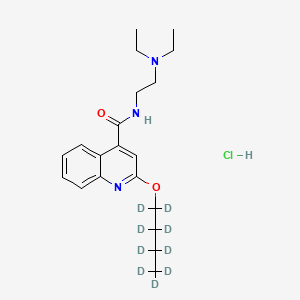
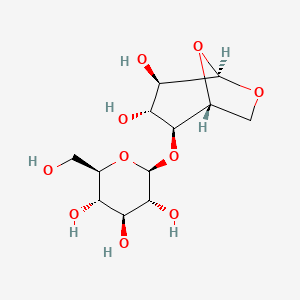
![2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565067.png)
![2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565068.png)
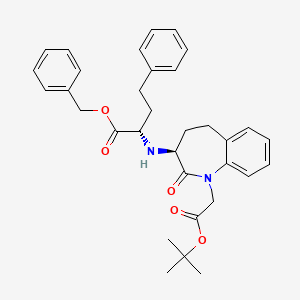
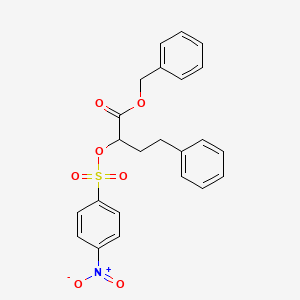
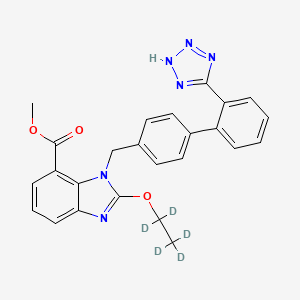
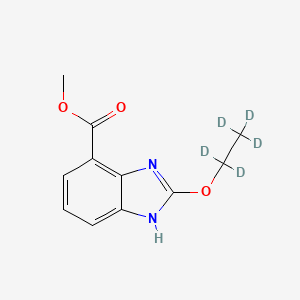
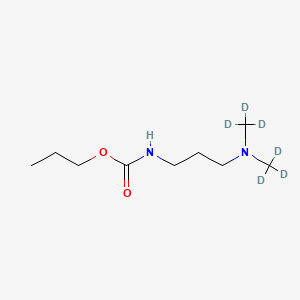
![2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one](/img/structure/B565078.png)
![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)
